molecular formula C18H31N3O6 B613755 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid CAS No. 1263046-44-1

4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid

Cat. No. B613755
M. Wt: 385,46 g/mole
InChI Key:
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Description

Synthesis Analysis

The synthesis method of a similar compound, trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid, has been reported . The synthesis involves reductive amination under the catalysis of Lewis acid to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylate, and carrying out ester hydrolysis on the trans-4-tert-butyl sulfinamide cyclohexane carboxylate under alkaline conditions to obtain trans-4-tert-butyl sulfinamide cyclohexane carboxylic acid .

Scientific Research Applications

Synthesis and Medicinal Chemistry

In the field of synthetic and medicinal chemistry, compounds related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid have been explored for various applications. For instance, the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines, potentially acting as inhibitors of HIV, involves compounds structurally related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid. However, these compounds were found to be inactive against HIV, pointing to the need for further biological testing (Rosenquist et al., 1996).

Material Science and Catalysis

Studies in material science have explored the use of cyclohexane derivatives, including those similar to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid, for various applications. For example, a cyclic tetranuclear cuboid type copper(II) complex supported by cyclohexane-1,4-dicarboxylate was synthesized and characterized. This complex showed efficiency as a pre-catalyst for the oxidation of cyclohexane, achieving a total yield of cyclohexanol and cyclohexanone up to 35% under mild conditions (Hazra et al., 2014).

Pharmaceutical Research

In pharmaceutical research, derivatives of cyclohexane carboxylic acids, which are structurally related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid, have been investigated. For example, trans-4-Cyano-cyclohexane-1-carboxylic acid, an intermediate in the synthesis of tranexamic acid, was accumulated in the culture broth of Acremonium sp. D9K, demonstrating the potential of microbial synthesis for pharmaceutical intermediates (Nishise et al., 1987).

Organic Chemistry

In organic chemistry, the study of cyclohexane derivatives, closely related to 4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid, has been extensive. Research has been conducted on the synthesis, stereochemical aspects, and reactivity of various cyclohexane derivatives. For instance, studies on the preparation and mass spectra of t-butylcyclohexanecarboxylic acids shed light on the diverse chemical properties and potential applications of these compounds (Bekkum et al., 2010).

properties

IUPAC Name

4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O6/c1-17(2,3)26-15(24)20-14(21-16(25)27-18(4,5)6)19-12-9-7-11(8-10-12)13(22)23/h11-12H,7-10H2,1-6H3,(H,22,23)(H2,19,20,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUNZZZNJUCWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid

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